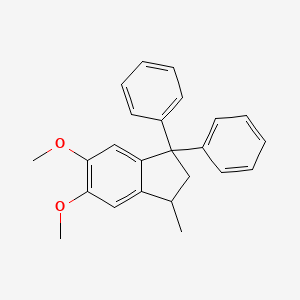
5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene is an organic compound characterized by its unique structure, which includes two methoxy groups, a methyl group, and two phenyl groups attached to an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5,6-dimethoxyindene and 1-methyl-3,3-diphenylpropene.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials are subjected to conditions that promote the formation of the indene ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.
化学反応の分析
Types of Reactions
5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and various substituted derivatives of the original compound.
科学的研究の応用
5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
3,3-Diphenyl-2,2-binaphthol: A compound with similar structural features used as a ligand in asymmetric catalysis.
4,6-Dimethoxy-1,3,5-triazine: Another compound with methoxy groups, used in various chemical reactions.
2,3-Dimethoxy-12-methyl-1,3-benzodioxole: A structurally related compound with potential biological activity.
Uniqueness
5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene is unique due to its specific combination of functional groups and its indene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene (commonly referred to as DM-DPHI) is a synthetic compound with potential biological activities that warrant investigation. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.
- Molecular Formula : C24H24O2
- Molecular Weight : 344.446 g/mol
- CAS Number : 191677-26-6
Biological Activity Overview
Research on DM-DPHI has indicated several promising biological activities:
Antimicrobial Activity
DM-DPHI has shown potential as an antimicrobial agent. A study conducted on various derivatives of indene compounds found that certain structural modifications enhanced their activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of DM-DPHI derivatives ranged from 16 µg/mL to 0.25 µg/mL, indicating significant antimicrobial potential against resistant strains .
Anticancer Activity
In vitro studies have demonstrated that DM-DPHI exhibits cytotoxic effects on cancer cell lines. The compound was evaluated using the MTT assay against various cancer types, showing IC50 values that suggest a moderate to strong inhibition of cell proliferation. For instance, it displayed IC50 values of approximately 48.30 µg/mL in murine leukemia P-388 cells .
Antioxidant Activity
The antioxidant capacity of DM-DPHI was assessed through DPPH radical scavenging assays. Results indicated a notable ability to neutralize free radicals, with an IC50 value of 38.68 µg/mL . This suggests that DM-DPHI could play a role in protecting cells from oxidative stress.
Case Studies and Research Findings
The exact mechanism by which DM-DPHI exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with specific cellular targets rather than affecting membrane integrity directly. Further research is needed to elucidate the pathways involved in its antimicrobial and anticancer activities.
特性
IUPAC Name |
5,6-dimethoxy-1-methyl-3,3-diphenyl-1,2-dihydroindene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c1-17-16-24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)21-15-23(26-3)22(25-2)14-20(17)21/h4-15,17H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFSOICANMXOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC(=C(C=C12)OC)OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














